molecular formula C19H20N4O2S B12254960 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide

Cat. No.: B12254960
M. Wt: 368.5 g/mol
InChI Key: MTAAWEMXSDPDNO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene sulfonamide core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide

InChI

InChI=1S/C19H20N4O2S/c1-14-10-11-19(21-20-14)23-12-16(13-23)22(2)26(24,25)18-9-5-7-15-6-3-4-8-17(15)18/h3-11,16H,12-13H2,1-2H3

InChI Key

MTAAWEMXSDPDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This is followed by the introduction of the azetidinyl and pyridazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidines, and pyridazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under various conditions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide stands out due to its unique combination of structural features, which confer specific reactivity and stability. This makes it particularly valuable for applications that require precise control over chemical and biological interactions.

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